![molecular formula C7H9FN2O2 B14346161 6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione CAS No. 90320-61-9](/img/structure/B14346161.png)
6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione is a heterocyclic compound with the molecular formula C7H9FN2O2 and a molecular weight of 172.157 g/mol . This compound is part of the diazabicyclo family, known for its unique bicyclic structure which includes two nitrogen atoms in the ring system. The presence of a fluorine atom and a methyl group adds to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione typically involves the reaction of fluorouracil and propene under specific conditions . The reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the bicyclic structure play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione include:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a base and catalyst in organic synthesis.
8-Methyl-3,8-diazabicyclo[4.2.0]octane: Another member of the diazabicyclo family with different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
90320-61-9 |
|---|---|
Formule moléculaire |
C7H9FN2O2 |
Poids moléculaire |
172.16 g/mol |
Nom IUPAC |
6-fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione |
InChI |
InChI=1S/C7H9FN2O2/c1-3-2-4-7(3,8)5(11)10-6(12)9-4/h3-4H,2H2,1H3,(H2,9,10,11,12) |
Clé InChI |
ACYPUBIBOKVMAA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C1(C(=O)NC(=O)N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


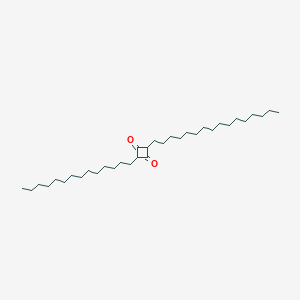
![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)
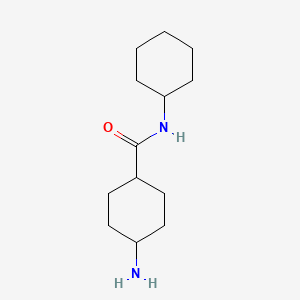
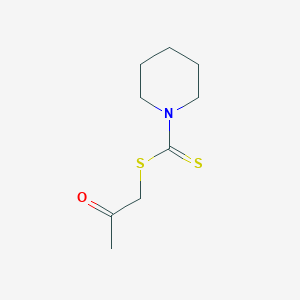
![Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-](/img/structure/B14346102.png)
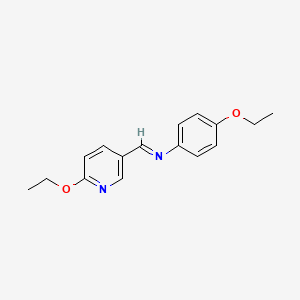
![1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one](/img/structure/B14346104.png)
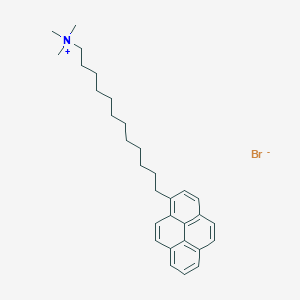
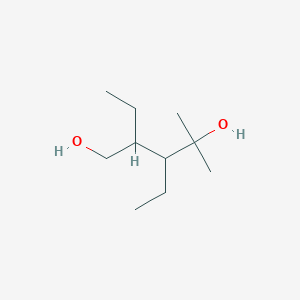
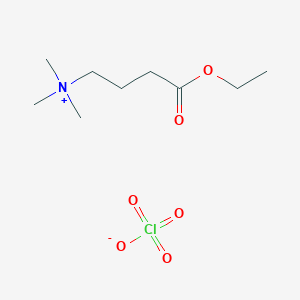
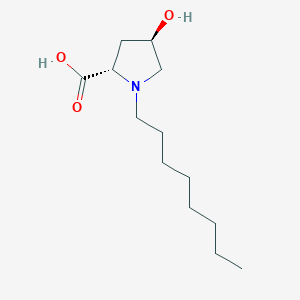

![2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14346138.png)
![4,4'-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine)](/img/structure/B14346145.png)
